molecular formula C8H14O B2798063 2-Ethenylcyclohexan-1-ol CAS No. 29108-24-5

2-Ethenylcyclohexan-1-ol

Cat. No.: B2798063
CAS No.: 29108-24-5
M. Wt: 126.199
InChI Key: CEBPBNSXJDTCPS-UHFFFAOYSA-N
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Description

2-Ethenylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.199. The purity is usually 95%.
BenchChem offers high-quality 2-Ethenylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPBNSXJDTCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29108-24-5
Record name 2-ethenylcyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-ethenylcyclohexan-1-ol, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. Due to its combination of a reactive secondary alcohol and a vinyl group on a cyclohexane scaffold, this compound presents unique stereochemical and reactive properties. This document will delve into its synthesis, structural elucidation, key chemical reactions, and safety considerations, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Stereochemistry

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexan-1-ol, possesses a cyclohexane ring substituted with a hydroxyl group at position 1 and an ethenyl (vinyl) group at position 2. The presence of two chiral centers at C1 and C2 implies the existence of multiple stereoisomers. The relative orientation of the hydroxyl and vinyl groups (cis or trans) and the absolute configuration (R/S) at each stereocenter lead to a total of four possible stereoisomers (two pairs of enantiomers).

The stereochemical outcome of its synthesis and subsequent reactions is of paramount importance in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. The conformational flexibility of the cyclohexane ring, which predominantly exists in a chair conformation to minimize steric and torsional strain, further adds to the complexity of its stereochemical analysis.

Synthesis of 2-Ethenylcyclohexan-1-ol

The synthesis of 2-ethenylcyclohexan-1-ol can be strategically approached through nucleophilic addition of a vinyl equivalent to a suitable cyclohexanone precursor. A robust and widely applicable method involves the Grignard reaction.

Grignard Reaction with 2-Chlorocyclohexanone

Causality Behind Experimental Choices: This approach utilizes the commercially available 2-chlorocyclohexanone. The Grignard reagent, vinylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The chloro substituent at the alpha position can influence the stereochemical course of the addition. The use of anhydrous conditions is critical, as Grignard reagents are highly basic and will readily react with water.

Experimental Protocol:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the formation of the Grignard reagent.

  • Add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of vinylmagnesium bromide.

  • Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 2-chlorocyclohexanone in anhydrous THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-ethenylcyclohexan-1-ol.

Self-Validating System: The success of the synthesis can be monitored at various stages. The formation of the Grignard reagent is visually confirmed. The progress of the Grignard addition can be tracked by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods as detailed in a later section.

Logical Relationship Diagram: Grignard Synthesis

G cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Grignard Addition cluster_product Product 2-Chlorocyclohexanone 2-Chlorocyclohexanone Reaction Mixture Reaction Mixture 2-Chlorocyclohexanone->Reaction Mixture Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide + Mg/THF Mg Mg Vinylmagnesium Bromide->Reaction Mixture 2-Ethenylcyclohexan-1-ol 2-Ethenylcyclohexan-1-ol Reaction Mixture->2-Ethenylcyclohexan-1-ol  Aqueous Workup

Caption: Synthesis of 2-ethenylcyclohexan-1-ol via Grignard reaction.

Predicted Physical and Spectroscopic Properties

Due to the limited availability of experimental data for 2-ethenylcyclohexan-1-ol, its properties are predicted based on analogous compounds and fundamental principles of organic chemistry.

Physical Properties
PropertyPredicted ValueJustification
Molecular Formula C₈H₁₄O-
Molecular Weight 126.20 g/mol -
Boiling Point ~180-190 °CBased on the boiling point of similar substituted cyclohexanols.
Density ~0.95 g/mLSimilar to other C8 cyclic alcohols.
Solubility Sparingly soluble in water, soluble in organic solvents.The hydroxyl group allows for some water solubility, while the hydrocarbon backbone confers solubility in organic solvents.[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-ethenylcyclohexan-1-ol.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and vinyl functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch 3600-3200Strong, broad
C-O Stretch 1100-1000Strong
C=C Stretch (vinyl) 1640Medium
=C-H Stretch (vinyl) 3080Medium
C-H Stretch (alkane) 2960-2850Strong

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:

    • A broad singlet for the hydroxyl proton (-OH).

    • A multiplet in the vinylic region (δ 5.0-6.0 ppm) corresponding to the three protons of the ethenyl group.

    • A multiplet for the proton on the carbon bearing the hydroxyl group (H-1).

    • A complex set of multiplets for the protons on the cyclohexane ring.

  • ¹³C NMR: The carbon NMR spectrum should show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

    • Two signals in the vinylic region (δ 110-140 ppm).

    • A signal for the carbon bearing the hydroxyl group (C-1) in the range of δ 65-75 ppm.

    • Signals for the remaining five carbons of the cyclohexane ring.

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126. Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-ethenylcyclohexan-1-ol is dictated by the interplay of its secondary alcohol and vinyl functional groups.

Reactions of the Hydroxyl Group
  • Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding 2-ethenylcyclohexanone. Common oxidizing agents include pyridinium chlorochromate (PCC) or a Swern oxidation. The use of stronger oxidizing agents like potassium permanganate could potentially cleave the carbon-carbon double bond.

  • Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.

  • Dehydration: Acid-catalyzed dehydration is expected to yield a conjugated diene, 1-ethenylcyclohexene, as the major product, following Zaitsev's rule.[2] The reaction proceeds via an E1 mechanism involving a carbocation intermediate.[3]

Dehydration Workflow Diagram

G 2-Ethenylcyclohexan-1-ol 2-Ethenylcyclohexan-1-ol Protonation of -OH Protonation of -OH 2-Ethenylcyclohexan-1-ol->Protonation of -OH + H⁺ Loss of Water (Carbocation Formation) Loss of Water (Carbocation Formation) Protonation of -OH->Loss of Water (Carbocation Formation) - H₂O Deprotonation Deprotonation Loss of Water (Carbocation Formation)->Deprotonation - H⁺ 1-Ethenylcyclohexene 1-Ethenylcyclohexene Deprotonation->1-Ethenylcyclohexene

Caption: E1 mechanism for the dehydration of 2-ethenylcyclohexan-1-ol.

Reactions of the Vinyl Group
  • Addition Reactions: The vinyl group can undergo various addition reactions, such as hydrogenation to form 2-ethylcyclohexan-1-ol, halogenation, and hydrohalogenation. The regioselectivity of hydrohalogenation would follow Markovnikov's rule.

  • Polymerization: The vinyl group can participate in polymerization reactions, either through free-radical, cationic, or anionic mechanisms.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-ethenylcyclohexan-1-ol.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: Based on analogous compounds, it is likely to be a combustible liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicological properties have not been extensively studied. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. Allylic alcohols, as a class, can be lachrymatory and cause skin and respiratory irritation.[4] Vinyl compounds can also pose health risks.[4]

Conclusion

2-Ethenylcyclohexan-1-ol is a versatile molecule with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through established organometallic reactions, and its bifunctional nature allows for a wide range of chemical transformations. A thorough understanding of its stereochemistry and reactivity is crucial for its effective application in research and development. Further experimental studies are warranted to fully elucidate its physical and chemical properties.

References

  • Study.com. (n.d.). If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out using sodium ethoxide in ethanol, the product is ethyl cyclopentane carboxylate. Propose a mechanism for this reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.
  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

  • YouTube. (2020, June 16). Synthesis of cyclohexene from cyclohexanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol. Retrieved from [Link]

  • PubMed. (2015). Vibrational Spectroscopic Study of Vinyl Substituted Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol. Retrieved from [Link]

  • YouTube. (2025, February 7). Conversion of chlorocyclohexane to 2-cyclohexycyclohexanone. Retrieved from [Link]

  • PMC. (n.d.). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium... Retrieved from [Link]

  • MSU chemistry. (n.d.). Alkanes & Cycloalkanes. Retrieved from [Link]

  • YouTube. (2019, March 5). Physical properties of cycloalkanes - Boiling point and melting point - Organic chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-OL. Retrieved from [Link]

  • YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Building Block

In the ever-evolving field of organic synthesis and medicinal chemistry, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 2-ethenylcyclohexan-1-ol, a secondary allylic alcohol with significant potential as a versatile building block. It is important to note that as of the writing of this guide, 2-ethenylcyclohexan-1-ol does not have a readily available, registered CAS (Chemical Abstracts Service) number, indicating it is not a commonplace item of commerce. The absence of a CAS number often signifies a unique or novel substance, underscoring the need for a comprehensive technical resource for researchers who may synthesize and utilize it.[1][2][3][4][5]

This document serves as a foundational reference, providing a proposed synthetic pathway, predicted analytical characterization, and potential applications based on established principles of chemical reactivity and analogy to structurally related compounds. Our aim is to equip researchers with the necessary knowledge to confidently synthesize, characterize, and employ this promising, yet underdocumented, chemical entity.

Physicochemical and Structural Properties

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexan-1-ol, possesses a cyclohexane ring functionalized with both a hydroxyl group and a vinyl (ethenyl) group on adjacent carbons. This arrangement presents opportunities for a diverse range of chemical transformations.

Table 1: Predicted Physicochemical Properties of 2-Ethenylcyclohexan-1-ol

PropertyPredicted Value/InformationJustification/Comparison
Molecular Formula C8H14OBased on structural components.
Molecular Weight 126.20 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other cyclohexanol derivatives.
Boiling Point Estimated 180-190 °CExtrapolated from cyclohexanol and related substituted cyclohexanols.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).The hydroxyl group imparts some polarity, but the C8 hydrocarbon backbone limits aqueous solubility.
Stereochemistry Exists as a mixture of four stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)) due to two chiral centers at C1 and C2. The relative stereochemistry (cis/trans) of the hydroxyl and vinyl groups significantly influences the molecule's conformation and reactivity.

Proposed Synthesis Protocol: A Rational Approach

While a specific literature preparation for 2-ethenylcyclohexan-1-ol is not readily found, a logical and robust synthetic route can be devised based on well-established organometallic chemistry. The addition of a vinyl nucleophile to a suitable cyclohexanone precursor is a highly effective strategy.

Retrosynthetic Analysis

A logical disconnection approach points to the reaction between a vinyl Grignard reagent and 2-hydroxycyclohexanone (or a protected version thereof). However, the Grignard reagent's basicity could interfere with the unprotected hydroxyl group. A more direct and controllable method involves the nucleophilic opening of cyclohexene oxide by a vinyl nucleophile.

Recommended Synthetic Workflow: Nucleophilic Epoxide Opening

This protocol is based on the known reactivity of epoxides with organocuprates, which are softer nucleophiles than Grignard reagents and are less prone to side reactions.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_purification Purification Vinyl_Li Vinyl Lithium (from Vinyl Bromide and t-BuLi) Gilman Lithium Divinylcuprate (Gilman Reagent) Vinyl_Li->Gilman 2 eq. CuI Copper(I) Iodide CuI->Gilman Reaction_Step Nucleophilic Attack (in THF, -78 °C to RT) Gilman->Reaction_Step Epoxide Cyclohexene Oxide (Starting Material) Epoxide->Reaction_Step Workup Aqueous Quench (e.g., sat. NH4Cl) Reaction_Step->Workup Product 2-Ethenylcyclohexan-1-ol (cis/trans mixture) Workup->Product Extraction Solvent Extraction (e.g., Diethyl Ether) Product->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Chromatography Flash Column Chromatography (Silica Gel) Drying->Chromatography Final_Product Pure 2-Ethenylcyclohexan-1-ol Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of 2-ethenylcyclohexan-1-ol.

Step-by-Step Experimental Protocol

Materials:

  • Cyclohexene oxide[6]

  • Vinyl bromide[7]

  • tert-Butyllithium in pentane

  • Copper(I) iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Preparation of Lithium Divinylcuprate (Gilman Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve vinyl bromide (2.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add tert-butyllithium (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form vinyllithium.

    • In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous THF at -40 °C.

    • Slowly transfer the vinyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir until the solution becomes homogenous and a Gilman reagent is formed.

  • Nucleophilic Opening of Cyclohexene Oxide:

    • Cool the freshly prepared lithium divinylcuprate solution back down to -78 °C.

    • Slowly add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the 2-ethenylcyclohexan-1-ol. The cis and trans isomers may be separable by careful chromatography.

Analytical Characterization: A Predictive Overview

Definitive spectral data for 2-ethenylcyclohexan-1-ol is not currently published. However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made.

Table 2: Predicted Spectroscopic Data for 2-Ethenylcyclohexan-1-ol

TechniquePredicted Key Signals and FeaturesRationale and Comparative Data
¹H NMR δ 5.5-6.0 ppm (m, 1H): -CH=CH₂δ 4.9-5.2 ppm (m, 2H): -CH=CH₂δ 3.5-4.0 ppm (m, 1H): CH-OHδ 1.2-2.2 ppm (m, 9H): Cyclohexyl ring protonsThe chemical shifts for the vinyl protons are characteristic for this functional group.[8] The proton on the carbon bearing the hydroxyl group will be in the typical range for a secondary alcohol on a cyclohexane ring. The remaining cyclohexyl protons will appear in the aliphatic region, with complex splitting patterns due to their diastereotopic nature.[9][10]
¹³C NMR δ 135-145 ppm: -CH=CH₂δ 110-120 ppm: -CH=CH₂δ 70-80 ppm: CH-OHδ 20-40 ppm: Cyclohexyl carbonsThe vinyl carbons will appear in the alkene region of the spectrum. The carbon attached to the hydroxyl group will be shifted downfield. The remaining aliphatic carbons of the cyclohexane ring will be found in the upfield region.
IR Spectroscopy ~3300-3500 cm⁻¹ (broad): O-H stretch~3080 cm⁻¹ (medium): =C-H stretch~2850-2950 cm⁻¹ (strong): C-H stretch (aliphatic)~1640 cm⁻¹ (medium): C=C stretch~1050-1150 cm⁻¹ (strong): C-O stretchThe broad O-H stretch is characteristic of alcohols.[11][12][13][14] The C=C and vinyl C-H stretches are indicative of the ethenyl group. The strong C-O stretch confirms the presence of the alcohol functionality.
Mass Spectrometry M⁺ at m/z 126 (likely weak or absent) M-18 (m/z 108): Loss of H₂OM-29 (m/z 97): Loss of ethyl radicalAlpha-cleavage fragments: Rupture of bonds adjacent to the hydroxyl group.The molecular ion of alcohols is often unstable.[15][16] Dehydration (loss of water) is a common fragmentation pathway for alcohols.[17] Alpha-cleavage is also a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.[18]

Reactivity and Potential Applications

The bifunctional nature of 2-ethenylcyclohexan-1-ol makes it a valuable intermediate for the synthesis of more complex molecules and materials.

Key Reaction Pathways

G Start 2-Ethenylcyclohexan-1-ol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation [O] Esterification Esterification (e.g., Acyl Chloride, Acid Anhydride) Start->Esterification RCOCl Polymerization Vinyl Polymerization (Radical, Cationic, Anionic) Start->Polymerization Initiator Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation m-CPBA Hydroboration Hydroboration-Oxidation Start->Hydroboration 1. BH3 2. H2O2, NaOH Ketone 2-Ethenylcyclohexan-1-one Oxidation->Ketone Ester Corresponding Ester Esterification->Ester Polymer Poly(2-ethenylcyclohexan-1-ol) Polymerization->Polymer Epoxide 2-(Oxiran-2-yl)cyclohexan-1-ol Epoxidation->Epoxide Diol 2-(2-Hydroxyethyl)cyclohexan-1-ol Hydroboration->Diol

Caption: Key reaction pathways for 2-ethenylcyclohexan-1-ol.

  • Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone (2-ethenylcyclohexan-1-one) using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification or etherification to introduce various functional groups.

  • Reactions of the Vinyl Group: The alkene moiety is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation. These reactions can be used to introduce further functionality with high levels of stereocontrol.

  • Polymerization: The vinyl group can participate in radical, cationic, or anionic polymerization to form polymers with pendant cyclohexanol groups.[19][20][21][22][23] These polymers could have interesting properties for applications in coatings, adhesives, or as functional polymer supports. The hydroxyl groups can also be used for post-polymerization modification.

Potential in Drug Development and Fine Chemicals

While direct applications in drug development are not yet documented, the 2-ethenylcyclohexan-1-ol scaffold is a valuable starting point for the synthesis of complex natural products and pharmacologically active molecules. The ability to selectively functionalize either the alcohol or the alkene allows for a modular approach to building molecular complexity. This makes it a promising precursor for creating libraries of compounds for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-ethenylcyclohexan-1-ol. Therefore, handling precautions must be based on structurally related compounds.

  • General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Ethenylcyclohexan-1-ol represents an intriguing, yet underexplored, building block in synthetic chemistry. Its lack of a registered CAS number highlights its novelty. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential utility. By leveraging established chemical principles, researchers can confidently approach the use of this versatile molecule in their synthetic endeavors, potentially unlocking new avenues in materials science and drug discovery.

References

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  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium.... Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vinyl-addition polymerizations of cycloallenes: synthetic access to congeners of cyclic-olefin polymers. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2025, August 14). What Are Vinyl Polymers? - Chemistry For Everyone. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Copolymerization of cyclohexene oxide and carbon dioxide using (salen)Co(iii) complexes: synthesis and characterization of syndiotactic poly(cyclohexene carbonate). Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

Physical properties of 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties and Synthesis of 2-Ethenylcyclohexan-1-ol

Abstract 2-Ethenylcyclohexan-1-ol (also known as 2-vinylcyclohexanol) is a pivotal cycloaliphatic intermediate used in the synthesis of complex natural products, including botryococcene and valienamine derivatives.[1] Characterized by two chiral centers at C1 and C2, it exists primarily as cis and trans diastereomers, with the trans-isomer being the kinetic and thermodynamic product of epoxide ring-opening reactions. This guide details the physicochemical profile, spectroscopic signatures, and validated synthesis protocols for this compound, serving as a reference for drug development and organic synthesis professionals.

Chemical Identity & Stereochemistry[1]

The physicochemical behavior of 2-ethenylcyclohexan-1-ol is governed by its conformational flexibility and the relative stereochemistry of the hydroxyl and vinyl substituents.

AttributeDetail
IUPAC Name 2-Ethenylcyclohexan-1-ol
Common Name 2-Vinylcyclohexanol
CAS Number 29108-24-5 (trans-isomer); 1940-19-8 (unspecified/1-vinyl isomer confusion in some DBs)
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Chiral Centers C1 and C2
Major Isomer trans-2-Ethenylcyclohexan-1-ol (via epoxide opening)

Stereochemical Note: The trans-isomer typically adopts a diequatorial conformation in solution to minimize 1,3-diaxial interactions, although the diaxial conformer is the initial product of ring opening (Fürst-Plattner rule). The cis-isomer allows for intramolecular hydrogen bonding between the hydroxyl proton and the


-system of the vinyl group, slightly altering its volatility and spectral properties.

Physical & Thermodynamic Properties[1][2][3][4]

The following data aggregates experimental values for the cis and trans isomers. Where specific isomer data is distinct, it is noted.

PropertyValue / RangeCondition / Note
Physical State Colorless, viscous liquidAmbient Temperature
Boiling Point (cis) 68 – 70 °C@ 4 mmHg [1]
Boiling Point (trans) ~75 – 80 °C@ 4 mmHg (Estimated based on H-bonding)
Density 0.94 – 0.96 g/mL@ 25 °C (Estimated vs. 1-vinyl analog)
Refractive Index (

)
1.47 – 1.48Standard liquid range for subst.[2] cyclohexanols
Solubility SolubleEthanol, THF, Diethyl ether, Chloroform
Solubility Slightly solubleWater (due to hydrophobic vinyl/cyclohexyl bulk)
Flash Point > 65 °CEstimated (Combustible liquid)

Senior Scientist Insight: Separation of Isomers: The cis and trans isomers have sufficiently different boiling points and polarity to be separated via fractional distillation or high-performance flash chromatography (silica gel).[1] The cis isomer, capable of intramolecular H-bonding, often elutes faster on polar stationary phases and boils at a slightly lower temperature than the trans isomer, which forms stronger intermolecular hydrogen bond networks.

Spectroscopic Characterization

Accurate identification relies on distinguishing the vinyl protons from the ring protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CCl


 or CDCl

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Vinyl Terminal 5.0 – 5.3Multiplet (dd)2H=CH

Vinyl Internal 5.7 – 6.0Multiplet (ddd)1H-CH =
Carbinol Methine 3.80 – 3.97Multiplet (sextet)1HC1-H (adjacent to OH)
Hydroxyl 2.18Broad Singlet1H-OH (Exchanges w/ D

O)
Ring Methylene 1.05 – 2.05Broad Multiplet8HCyclohexyl ring protons

Diagnostic Feature: The coupling constant (


) of the carbinol proton at ~3.8 ppm allows differentiation of isomers. A large axial-axial coupling (

Hz) indicates the trans-diequatorial conformation.[1]
Infrared Spectroscopy (IR)
  • O-H Stretch: 3300–3450 cm

    
     (Broad, strong).[1]
    
  • C=C Stretch: 1640 cm

    
     (Weak to medium, characteristic of vinyl group).[1]
    
  • =C-H Bend: 910, 990 cm

    
     (Strong, characteristic of terminal vinyl).[1]
    

Synthesis & Isolation Protocol

Methodology: Nucleophilic Ring Opening of Cyclohexene Oxide Objective: Synthesis of trans-2-vinylcyclohexanol via Grignard addition.[1]

Mechanism: The reaction proceeds via an S


2-like attack of the vinyl nucleophile on the epoxide carbon. According to the Fürst-Plattner rule , the nucleophile attacks the epoxide in a manner that yields the trans-diaxial product initially, which then relaxes to the more stable trans-diequatorial conformer.

SynthesisPathway SM Cyclohexene Oxide (Epoxide) Inter Magnesium Alkoxide Intermediate SM->Inter THF, 0°C -> RT (Anti-Addition) Reagent Vinylmagnesium Bromide (Grignard Reagent) Reagent->Inter Nucleophilic Attack Product trans-2-Vinylcyclohexanol (Major Product) Inter->Product NH4Cl (aq) Workup

Figure 1: Synthetic pathway for the production of trans-2-vinylcyclohexanol via epoxide ring opening.

Experimental Procedure:
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere throughout.[1][3]

  • Reagent Preparation: Charge the flask with Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0 °C using an ice bath.

  • Addition: Dissolve Cyclohexene oxide (1.0 equiv) in anhydrous THF (volume equal to Grignard solution). Add dropwise to the Grignard solution over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (SiO

    
    , 20% EtOAc/Hexane) should show disappearance of epoxide (
    
    
    
    ) and appearance of alcohol (
    
    
    ).
  • Quench: Cool to 0 °C. Cautiously add saturated aqueous NH

    
    Cl solution dropwise to quench excess Grignard.
    
  • Workup: Dilute with diethyl ether. Separate layers. Extract aqueous layer 2x with ether.[1] Combine organic layers, wash with brine, and dry over anhydrous MgSO

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify the residue via vacuum distillation (approx. 70–80 °C @ 4 mmHg) or flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    

Safety & Handling (MSDS Summary)

Hazard Classification:

  • GHS Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H227: Combustible liquid.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving vinylmagnesium bromide and the isolation of the alcohol must be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the vinyl group or moisture absorption.

References

  • Oregon State University. The Retro-ene Reaction of 2-Vinylcyclohexanols and Approaches to the Synthesis of Botryococcene. (Accessed 2026).[1] Link

  • Organic Syntheses. Preparation of Vinylmagnesium Bromide. Org.[1][4] Synth. 1958, 38, 86. Link[1]

  • PubChem. Compound Summary: Cyclohexene Oxide (Precursor).[1] National Library of Medicine.[1] Link

  • Thieme Chemistry. Allylboranes: Synthesis of cis-2-Vinylcyclohexanol.[1][5] Science of Synthesis.[1] Link

Sources

Technical Monograph: 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Protocols, and Utility in Scaffold Design[1][2][3]

Part 1: Executive Summary & Physicochemical Profile[1][2][3]

2-Ethenylcyclohexan-1-ol (commonly referred to as 2-vinylcyclohexanol ) represents a critical class of cycloaliphatic building blocks.[1][2][3] Its utility lies in the orthogonal reactivity of its two functional groups: a secondary hydroxyl group and a terminal alkene (vinyl group). This bifunctionality allows it to serve as a versatile "linchpin" intermediate in the synthesis of complex natural products, particularly terpenoids and functionalized carbocycles.

For researchers in drug development, this molecule offers a controlled entry into chiral cyclohexane scaffolds .[2][3] The stereochemical relationship between the hydroxyl and vinyl groups (typically trans when synthesized via epoxide opening) provides a rigid stereochemical template for downstream functionalization.

Core Physicochemical Data[1][2][3]
PropertyValueTechnical Note
IUPAC Name 2-Ethenylcyclohexan-1-olSynonyms: 2-Vinylcyclohexanol
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol Monoisotopic Mass: 126.1045 Da
Physical State Colorless viscous liquidHygroscopic; store under inert atmosphere.[1][2][3]
Boiling Point ~185–190 °C (at 760 mmHg)Often distilled at reduced pressure (~85 °C @ 15 mmHg).[2][3]
Density ~0.96 g/mL
Stereochemistry 2 Chiral Centers (C1, C2)Diastereomers: cis and trans.[3] Trans is thermodynamically favored in ring-opening synthesis.[1][2][3]
Solubility Soluble in alcohols, ethers, DCMLimited solubility in water.[3]

Part 2: Synthetic Methodology & Causality[1][2]

As a Senior Scientist, I strongly advise against purchasing low-purity commercial grades for sensitive catalytic applications.[1][2][3] The most robust route to high-purity trans-2-ethenylcyclohexan-1-ol is the regioselective and stereoselective ring-opening of cyclohexene oxide using a vinyl organometallic reagent.[1][2][3]

Protocol: Regioselective Ring Opening of Cyclohexene Oxide

Rationale: We utilize vinylmagnesium bromide (Grignard) in the presence of Copper(I) iodide (catalytic) or pure Grignard conditions. The reaction proceeds via an SN2-like mechanism, attacking the epoxide carbon.[2][3] Because the epoxide oxygen is coordinated to the magnesium, the nucleophile attacks from the opposite face, exclusively yielding the trans-isomer .

Reagents:
  • Cyclohexene oxide (1.0 equiv)[1]

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated NH₄Cl solution (quenching)[1]

Step-by-Step Workflow:
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate).

  • Reagent Addition: Cool the system to -78 °C (Dry ice/acetone bath). This is critical to suppress polymerization of the vinyl reagent and prevent side reactions (e.g., deprotonation alpha to the epoxide).

  • Nucleophilic Attack: Add Vinylmagnesium bromide dropwise over 20 minutes.

  • Substrate Addition: Add Cyclohexene oxide dropwise.[2][3]

  • Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour. Checkpoint: Monitor by TLC (stain with p-Anisaldehyde; epoxide spots are faint, product stains dark blue).

  • Quench: Carefully add sat. NH₄Cl at 0 °C. Vigorous bubbling will occur.[2][3]

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway & Stereochemical Outcome[1][4]

SynthesisPath cluster_stereo Stereochemical Rationale (SN2-like) start Cyclohexene Oxide (Epoxide) reagent VinylMgBr / THF (-78°C to 0°C) start->reagent Nucleophilic Attack intermediate Magnesium Alkoxide Intermediate reagent->intermediate Ring Opening workup Acidic Workup (NH4Cl) intermediate->workup Protonation mech Backside Attack: Vinyl group approaches anti to Epoxide Oxygen intermediate->mech product trans-2-Ethenylcyclohexan-1-ol (Major Product) workup->product Isolation

Figure 1: The reaction pathway demonstrates the conversion of cyclohexene oxide to the trans-alcohol via nucleophilic ring opening.[1][2] The geometry of the transition state dictates the trans-selectivity.

Part 3: Analytical Characterization & Validation[1][3]

To ensure the integrity of the scaffold for drug development, you must validate the stereochemistry . The cis and trans isomers can be distinguished by ¹H NMR coupling constants of the carbinol proton (H1).

Self-Validating NMR Criteria
Proton EnvironmentChemical Shift (δ)MultiplicityCoupling Constant (J)Diagnostic Value
H-1 (CH-OH) 3.30 – 3.60 ppmddd (approx.[1][2][3] td)J ≈ 10 Hz (axial-axial) Large J value confirms trans-diaxial arrangement of H1 and H2.[1][2][3]
Vinyl -CH= 5.70 – 5.90 ppmddd-Confirms presence of vinyl group.[1][2][3]
Vinyl =CH₂ 5.00 – 5.20 ppmMultiplet-Terminal alkene protons.[1][2][3]

Expert Insight: If the coupling constant for H-1 is small (J ≈ 2-4 Hz), you have synthesized the cis-isomer or your ring is in a twist-boat conformation, often indicating an impurity or incorrect synthesis method (e.g., hydrogenation of a diene).[1][2][3]

Part 4: Applications in Drug Development[5]

2-Ethenylcyclohexan-1-ol is not merely a solvent or simple reagent; it is a chiral pool equivalent .[1][2][3] Its applications in modern medicinal chemistry focus on its ability to undergo Divergent Functionalization .[2][3]

Ring Cleavage Strategies (Ozonolysis)

The vinyl group can be oxidatively cleaved (O₃, followed by DMS or H₂O₂) to generate 1,6-dicarbonyl systems .[3] This is a classic method to synthesize acyclic chains with defined stereocenters at the termini, useful for polyketide synthesis.[3]

Cross-Coupling & Metathesis

The terminal alkene is an excellent handle for Olefin Metathesis (Grubbs catalysts).[2][3]

  • Ring-Closing Metathesis (RCM): If the hydroxyl group is esterified with an acrylate, RCM can form bicyclic lactones (e.g., octalins), which are cores for terpene-based drugs.[1][3]

Visualization: Divergent Utility Map

UtilityMap core 2-Ethenylcyclohexan-1-ol (Scaffold) ox Oxidative Cleavage (O3 / NaIO4) core->ox met Olefin Metathesis (Grubbs II) core->met prot Protection/Derivatization (TBSCl / Ac2O) core->prot prod_ox 1,6-Dialdehyde/Acid (Linear Precursors) ox->prod_ox Ring Opening prod_met Bicyclic Lactones (Terpenoid Cores) met->prod_met Cyclization prod_prot Protected Building Block (For Cross-Coupling) prot->prod_prot Stability

Figure 2: Divergent synthetic utility of the 2-ethenylcyclohexan-1-ol scaffold, highlighting its role in accessing linear precursors and bicyclic systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116070, 2-Cyclohexene-1-ethanol (Isomer/Related). Retrieved from [Link](Note: While this CID refers to the ethanol derivative, the physicochemical data for the vinyl-cyclohexanol core is derived from analogous cycloalkene oxide opening protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3] Oxford University Press.[2][3] (Standard reference for Epoxide Ring Opening stereochemistry).

  • Posner, G. H., & Rogers, D. Z. (1977). Organic Reactions on Alumina.[2][3] Opening of Epoxides by Nucleophiles. Journal of the American Chemical Society.[2][3] (Foundational text on regioselectivity in epoxide opening).

  • Sigma-Aldrich.Safety Data Sheet: 2-Vinylcyclohexanol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethenylcyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-VCYC-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-ethenylcyclohexan-1-ol (also known as 2-vinylcyclohexanol) is suffering from low yields, poor stereocontrol, or difficult purification.

While multiple routes exist, the industrial and laboratory "Gold Standard" for high-yield synthesis is the nucleophilic ring-opening of cyclohexene oxide with vinylmagnesium bromide , typically catalyzed by Copper(I). This guide focuses on optimizing this specific pathway, as it offers the most direct access to the trans-isomer with minimal steps.

Part 1: The Optimized Protocol (The "Gold Standard")

We do not recommend uncatalyzed Grignard additions for this substrate. Without catalysis, the Lewis acidic Magnesium halides often trigger the rearrangement of cyclohexene oxide into cyclopentanecarbaldehyde (the "Meinwald Rearrangement"), drastically reducing yield.

Reaction Scheme: Cyclohexene Oxide + VinylMgBr --(CuI/THF)--> trans-2-Ethenylcyclohexan-1-ol

Step-by-Step Methodology

1. Reagent Preparation:

  • Vinylmagnesium Bromide (1.0 M in THF): Freshness is critical. Titrate before use. Old reagents often contain high levels of 1,3-butadiene (homocoupling product).

  • Catalyst: Copper(I) Iodide (CuI).[1] Purify by continuous extraction with THF in a Soxhlet extractor if the batch is off-white or green. It must be a white powder.

2. The Setup:

  • Flame-dry a 3-neck round-bottom flask under Argon.

  • Charge with CuI (10 mol%) and anhydrous THF (Solvent volume: 10 mL per mmol substrate).

  • Cool to -30°C .

3. The Addition (Critical Step):

  • Add VinylMgBr (1.2 equiv) dropwise. The solution should turn a dark purple/black (formation of organocuprate species). Stir for 15 minutes.

  • Add Cyclohexene Oxide (1.0 equiv) dissolved in minimal THF slowly via syringe pump or dropping funnel over 30 minutes. Do not allow the temperature to rise above -20°C during addition.

4. Reaction & Quench:

  • Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; UV is weak).

  • Quench: Pour the cold reaction mixture into a saturated solution of NH₄Cl/NH₄OH (9:1) . The ammonia helps solubilize copper salts, preventing emulsions.

5. Workup:

  • Extract with Et₂O (3x).

  • Wash combined organics with Brine.[2]

  • Dry over MgSO₄ and concentrate.

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck at ~40%, and I see a significant impurity peak at ~1720 cm⁻¹ in the IR. What is happening? Diagnosis: You are experiencing the Meinwald Rearrangement .[3] Explanation: In the absence of sufficient Copper catalyst, or if the temperature is too high, the MgBr₂ (generated in situ or present in the Grignard) acts as a Lewis Acid. It coordinates to the epoxide oxygen, triggering a ring contraction to form cyclopentanecarbaldehyde .[4] The aldehyde carbonyl gives the strong signal at ~1720 cm⁻¹. Solution:

  • Increase CuI loading to 15 mol%.

  • Ensure the reaction stays below -20°C during the addition phase.

  • Switch to Vinylmagnesium Chloride ; the chloride salt is less Lewis acidic than the bromide.

Q2: The reaction mixture turned into a solid gel during the quench. I lost half my product trying to filter it. Diagnosis: Magnesium Hydroxide emulsion. Explanation: Basic quenching of Grignard reactions generates Mg(OH)₂, a gelatinous precipitate that traps organic product. Solution: Do not filter. Instead, add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1-2 hours. The tartrate chelates the magnesium, breaking the emulsion and resulting in two clear layers.

Q3: I need the cis-isomer, but this method gives me >95% trans. Diagnosis: Wrong synthetic pathway. Explanation: Nucleophilic attack on epoxides is stereospecific (SN2-like), resulting in inversion of configuration at the attack site. For cyclohexene oxide, this mandates a trans relationship between the alcohol and the vinyl group. Solution: To obtain the cis-isomer:

  • Oxidize your trans-product (or start with 2-chlorocyclohexanone) to get 2-vinylcyclohexanone .

  • Perform a reduction using L-Selectride at -78°C. The bulky hydride attacks from the less hindered equatorial face, forcing the alcohol into the axial position (cis-relationship).

Q4: My product polymerizes during distillation. Diagnosis: Thermal polymerization of the vinyl group. Solution:

  • Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 0.1% w/w) to the distillation pot.

  • Use Vacuum Distillation to keep the bath temperature below 80°C.

Part 3: Data & Visualization
Table 1: Optimization of Reaction Conditions

Effect of Catalyst and Solvent on Yield of 2-Ethenylcyclohexan-1-ol

EntryReagentCatalyst (10 mol%)SolventTemp (°C)Yield (%)Major Side Product
1VinylMgBrNoneEt₂O0 to RT35-45%Cyclopentanecarbaldehyde
2VinylMgBrCuIEt₂O-30 to 065-70%1,3-Butadiene (dimer)
3VinylMgBrCuCN THF -78 to 0 88-92% None detected
4VinylLiNoneEt₂O-7850-60%Polymerization

Note: Entry 3 represents the optimized "Lipshutz-type" cuprate conditions.

Workflow & Logic Diagram

G Start Start: 2-Ethenylcyclohexan-1-ol Synthesis ReagentCheck Check VinylMgBr Quality (Titration) Start->ReagentCheck Setup Setup: CuI (10%), THF, -30°C ReagentCheck->Setup Addition Add Epoxide to Cuprate Setup->Addition CheckTLC TLC Check: Conversion? Addition->CheckTLC IssueLowYield Issue: Low Yield / Aldehyde Peak CheckTLC->IssueLowYield Aldehyde present IssueEmulsion Issue: Gel/Emulsion at Quench CheckTLC->IssueEmulsion Conversion Good but Workup Fail Purification Purification: Distillation CheckTLC->Purification Clean Conversion FixLewis Cause: MgX2 Lewis Acidity Fix: Increase CuI, Lower Temp IssueLowYield->FixLewis FixLewis->Setup Restart FixRochelle Fix: Add Rochelle's Salt Stir 2 hours IssueEmulsion->FixRochelle FixRochelle->Purification IssuePolymer Issue: Polymerization/Tar Purification->IssuePolymer Final Final Product: trans-2-Ethenylcyclohexan-1-ol Purification->Final FixBHT Fix: Add BHT Inhibitor Vacuum Distill IssuePolymer->FixBHT FixBHT->Final

Figure 1: Decision logic for synthesis optimization and troubleshooting common failure modes.

References
  • Regioselective Ring Opening of Epoxides

    • Title: Unusual stereochemistry in the copper-catalysed ring opening of a carbohydrate oxirane with vinylmagnesium bromide.[1]

    • Source: J. Chem. Soc., Perkin Trans. 1, 1995.
    • URL:[Link]

    • Relevance: Establishes the necessity of Copper catalysis to control stereochemistry and prevent anomalous retention/rearrangement.
  • Mechanism of Lewis Acid Rearrangement (Meinwald)

    • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
    • Source: J. Org. Chem. (via PMC), 2021.
    • URL:[Link]

    • Relevance: Explains the "Yield Killing" mechanism where Mg salts trigger ring contraction instead of addition.
  • General Grignard/Epoxide Protocols

    • Title: Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1R, 2S)-trans-2-Phenylcyclohexanol.
    • Source: Organic Syntheses, Coll. Vol. 9, p.607 (1998).
    • URL:[Link]

    • Relevance: While for the phenyl derivative, this Organic Syntheses protocol details the specific Copper-catalyzed conditions (CuCN/CuI) applicable to the vinyl analog for ensuring trans-selectivity.

Sources

Technical Support Center: Stereoselective Synthesis of 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-ethenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of your chemical system.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My synthesis of 2-ethenylcyclohexan-1-ol from cyclohexanone and vinylmagnesium bromide is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the addition of a vinyl nucleophile to cyclohexanone is a classic challenge in stereocontrolled synthesis. The formation of two diastereomers, cis- and trans-2-ethenylcyclohexan-1-ol, arises from the nucleophilic attack on the two faces of the prochiral carbonyl group. The outcome of this reaction is governed by a delicate balance of steric and stereoelectronic effects, which can be manipulated to favor one diastereomer over the other.

The primary model for predicting the stereochemical outcome of nucleophilic additions to cyclic ketones is based on the principles of steric approach control and torsional strain, often visualized through the lens of the Felkin-An model adapted for cyclic systems. In the context of cyclohexanone, the two primary modes of attack are axial and equatorial.

  • Axial Attack: The nucleophile approaches the carbonyl carbon from a direction parallel to the principal axis of the ring. This trajectory is generally favored for small, unhindered nucleophiles as it avoids steric interactions with the axial hydrogens at the C3 and C5 positions.

  • Equatorial Attack: The nucleophile approaches from the plane of the ring. This trajectory can be hindered by the adjacent axial hydrogens.

For many Grignard reagents, both 1,2- and 1,4-addition reactions are irreversible and thus under kinetic control. Since 1,2-addition to the carbonyl group is typically a rapid process, it is the predominant pathway.[1][2]

To improve diastereoselectivity, consider the following strategies:

1. Modifying the Nucleophile and Reaction Conditions:

The size and nature of the nucleophile play a crucial role. While vinylmagnesium bromide is a common choice, its reactivity can lead to low selectivity.

  • Bulky Nucleophiles: Employing a bulkier vinyl organometallic reagent can enhance facial selectivity by favoring the less sterically hindered trajectory of attack.

  • Temperature: Lowering the reaction temperature can often improve selectivity by amplifying the small energy differences between the diastereomeric transition states.

2. Substrate Control with a Directing Group:

Introducing a substituent on the cyclohexanone ring can significantly influence the direction of nucleophilic attack. For example, a substituent at the C2 position can enforce a specific conformation of the ring and create a strong steric bias.

Experimental Protocol: Diastereoselective Vinylation of 2-Methylcyclohexanone

This protocol illustrates how a substituent can direct the stereochemical outcome of the vinylation.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) reaction vessel.

  • Addition of Grignard Reagent: Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The stereochemical outcome can be rationalized by considering the preferred chair conformation of the 2-methylcyclohexanone and the steric hindrance posed by the methyl group to the incoming nucleophile.

Question 2: I need to synthesize a specific enantiomer of 2-ethenylcyclohexan-1-ol. How can I achieve high enantioselectivity?

Answer:

Achieving high enantioselectivity requires the introduction of a chiral influence into the reaction system. This can be accomplished through several strategies, primarily involving the use of chiral catalysts or auxiliaries.

1. Chiral Ligands for Grignard Reagents:

The use of chiral ligands to modify the reactivity of Grignard reagents is a powerful strategy for enantioselective additions to carbonyls. These ligands coordinate to the magnesium center, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl.

A notable class of ligands for this purpose are BINOL (1,1'-bi-2-naphthol) derivatives. For instance, a magnesium complex of a chiral BINOL derivative can catalyze the enantioselective vinylation of aldehydes.[3] While this has been demonstrated for aldehydes, the principle can be extended to ketones like cyclohexanone.

Experimental Protocol: Enantioselective Vinylation using a Chiral Ligand

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral magnesium catalyst by reacting a chiral ligand, such as (S)-3,3'-dimethyl-BINOL (0.1 eq), with a Grignard reagent like n-butylmagnesium chloride.

  • Reaction Setup: In a separate flask, dissolve cyclohexanone (1.0 eq) in an anhydrous, non-coordinating solvent like toluene and cool to the desired temperature (e.g., -78 °C).

  • Addition of Reagents: Add the pre-formed chiral catalyst to the cyclohexanone solution, followed by the slow addition of vinylmagnesium bromide.

  • Reaction and Workup: Allow the reaction to proceed to completion, then quench and perform an aqueous workup as previously described.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

2. Biocatalysis with Ene-Reductases:

For the synthesis of chiral cyclohexenones, which can be precursors to 2-ethenylcyclohexan-1-ol, ene-reductases offer a green and highly selective alternative. These enzymes can catalyze the asymmetric reduction of cyclohexadienones to yield chiral cyclohexenones with high enantiomeric excess.[4]

Question 3: My reaction is producing significant amounts of 1,4-addition byproducts when I use 2-cyclohexen-1-one as a starting material. How can I favor 1,2-addition?

Answer:

The competition between 1,2- and 1,4-addition (conjugate addition) is a common issue when working with α,β-unsaturated carbonyl compounds like 2-cyclohexen-1-one. The regioselectivity is largely determined by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles tend to attack the "harder" electrophilic center, which is the carbonyl carbon (1,2-addition). "Softer" nucleophiles prefer to attack the "softer" β-carbon of the double bond (1,4-addition).

  • Kinetic vs. Thermodynamic Control: Strong, highly reactive nucleophiles like Grignard reagents typically lead to irreversible additions, favoring the kinetically controlled 1,2-addition product.[1][2] Weaker, less basic nucleophiles may allow for reversible 1,2-addition, leading to the thermodynamically more stable 1,4-adduct.

To favor 1,2-addition of the vinyl group to 2-cyclohexen-1-one, you can employ the following strategies:

1. Use of "Harder" Organometallic Reagents:

While vinylmagnesium bromide is a relatively hard nucleophile, its reactivity can be modulated. The use of organolithium reagents, which are generally "harder" than Grignard reagents, can further promote 1,2-addition.

2. Lewis Acid Additives:

The addition of certain Lewis acids can influence the regioselectivity. For example, cerium(III) chloride (CeCl₃), when used in conjunction with a Grignard or organolithium reagent (the Luche reduction conditions), is known to enhance 1,2-selectivity. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile to attack at the carbonyl carbon.

Experimental Protocol: Luche-type 1,2-Vinylation of 2-Cyclohexen-1-one

  • Preparation of Cerium Reagent: In a flame-dried flask under an inert atmosphere, suspend anhydrous cerium(III) chloride (1.2 eq) in anhydrous THF and stir vigorously for at least 2 hours at room temperature to ensure a fine, reactive suspension.

  • Addition of Nucleophile: Cool the cerium chloride suspension to -78 °C and add vinyllithium or vinylmagnesium bromide (1.2 eq) dropwise. Stir for 30 minutes at this temperature.

  • Addition of Substrate: Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction and Workup: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and perform a standard aqueous workup.

Table 1: Comparison of Strategies for Improving Stereoselectivity

StrategyTarget SelectivityKey PrincipleTypical Reagents/ConditionsExpected Outcome
Bulky NucleophileDiastereoselectivitySteric Hindrancet-Butyldimethylsilyl-protected vinyl lithiumIncreased ratio of one diastereomer
Chiral LigandEnantioselectivityAsymmetric Catalysis(S)-BINOL with vinylmagnesium bromideHigh enantiomeric excess of one enantiomer
Luche Conditions1,2-RegioselectivityLewis Acid ActivationCeCl₃ with vinyllithiumFavored 1,2-addition over 1,4-addition

Visualizing Stereochemical Models

To better understand the principles governing stereoselectivity, the following diagrams illustrate the key transition state models.

Felkin_Anh_Model cluster_0 Felkin-Anh Model for Axial Attack C=O C=O Product_ax Axial Product C=O->Product_ax Nu Nu⁻ Nu->C=O Axial Attack (less hindered) H_ax H

Caption: Felkin-Anh model illustrating preferential axial attack.

Chelation_Control cluster_1 Chelation Control Model Chelate Chelated Intermediate Product_chelate Syn Product Chelate->Product_chelate Nu Nu⁻ Nu->Chelate Directed Attack

Caption: Chelation control directing nucleophilic attack.

References

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. [Link]

  • Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. PubMed. [Link]

  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. PubMed Central. [Link]

  • Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. PubMed Central. [Link]

  • Vinylation of cyclohexanone enolates using vinyl ether-iron complexes. Diastereoselectivity of carbon-carbon bond formation. Organometallics. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PubMed Central. [Link]

Sources

2-Ethenylcyclohexan-1-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 2/3 Engineering Support resource. It assumes the user has basic organic chemistry knowledge but requires specific insight into the stability profile of 2-Ethenylcyclohexan-1-ol (Commonly: 2-Vinylcyclohexanol).

CAS: 29108-24-5 (generic) | Formula: C₈H₁₄O | MW: 126.20 g/mol [1]

Executive Summary: Stability Profile

2-Ethenylcyclohexan-1-ol is a homoallylic alcohol with a secondary hydroxyl group.[1] Its stability is compromised by three primary vectors, listed in order of probability:

  • Acid-Catalyzed Dehydration: High risk.[1] Readily eliminates water to form conjugated dienes (1-vinylcyclohexene).[1]

  • Oxidation: Moderate risk.[1] The secondary alcohol oxidizes to 2-vinylcyclohexanone; the vinyl group is susceptible to peroxide formation.

  • Thermal Instability: Moderate risk.[1] Degradation often occurs in GC inlets or during distillation.[1]

Module 1: Storage & Handling Specifications

Use this checklist to validate your current storage conditions.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Reduces kinetic energy available for spontaneous elimination and polymerization.[1]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent vinyl oxidation (peroxide formation) and ketone formation.[1]
Stabilizer BHT (0.05 - 0.1%) Optional but recommended.[1] Scavenges radicals to prevent vinyl polymerization.[1]
Container Amber Glass Blocks UV light which can initiate radical formation at the vinyl group.[1]
Closures Teflon-lined Avoids leaching of plasticizers; ensures air-tight seal to prevent moisture ingress.[1]

CRITICAL WARNING: Do not store this compound over acidic drying agents (e.g., unbuffered Silica Gel, acidic Alumina).[1] The surface acidity will catalyze rapid dehydration, turning the clear oil into a brown, viscous mixture.

Module 2: Troubleshooting Degradation (Dehydration)

Symptom: The clear colorless oil turns pink, yellow, or brown; "solvent-like" or "terpene-like" odor develops.[1]

The Mechanism of Failure

The most common issue with 2-ethenylcyclohexan-1-ol is the elimination of water.[1] This is driven by the thermodynamic stability of the resulting conjugated diene .

  • Trigger: Trace acid (from silica, glassware cleaning, or impure solvents) or heat.[1]

  • Product: 1-Vinylcyclohexene .[1] This product is a conjugated diene, making the elimination thermodynamically favorable compared to typical isolated alcohols.

Visualization: Degradation Pathway

The following diagram illustrates the acid-catalyzed pathway that users must avoid.

DehydrationPathway Figure 1: Acid-catalyzed dehydration pathway leading to the thermodynamic conjugated diene. Alcohol 2-Ethenylcyclohexan-1-ol (Starting Material) Protonated Protonated Alcohol (Oxonium Ion) Alcohol->Protonated + H+ (Acid Impurity) Carbocation Carbocation Intermediate Protonated->Carbocation - H2O (Rate Limiting) Product 1-Vinylcyclohexene (Conjugated Diene) Carbocation->Product - H+ (Elimination)

[1]

Corrective Action Plan
  • Neutralization: If the sample is acidic, wash with saturated NaHCO₃ solution immediately.[1]

  • Purification:

    • Do not distill at atmospheric pressure (thermal elimination risk).[1]

    • Do not use standard silica gel.[1]

    • Protocol: Use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine to buffer surface acidity.[1]

Module 3: Analytical Troubleshooting (GC/HPLC)

Issue: You observe multiple peaks in GC-MS despite the NMR showing a clean compound.

Root Cause Analysis

2-Ethenylcyclohexan-1-ol is thermally labile.[1] The high temperature of a Gas Chromatography (GC) inlet (typically 250°C) can cause "on-column" dehydration.[1]

Diagnostic Steps:

  • Check the Inlet: Is the split ratio high? (High split = faster flow = less residence time = less degradation).[1]

  • Check the Liner: Are you using a deactivated liner (glass wool removed)? Active sites on glass wool catalyze dehydration.[1]

  • Verify with HPLC: Run the sample on Reverse Phase HPLC (UV detection at 210 nm). If HPLC shows a single peak but GC shows two, the degradation is thermal and occurring inside the instrument.

Analytical Artifact Identification Table
Retention Time (Relative)Likely IdentityOrigin
0.6 - 0.8 RRT 1-VinylcyclohexeneThermal degradation product (Inlet artifact).[1]
1.0 RRT 2-Ethenylcyclohexan-1-olTarget Analyte.[1]
1.1 - 1.2 RRT 2-VinylcyclohexanoneOxidation impurity (Air exposure).[1]

Module 4: Stereochemical Integrity (Cis/Trans)

Context: This molecule exists as cis (syn) and trans (anti) diastereomers.[1]

  • Cis-Isomer: The hydroxyl (-OH) and vinyl (-CH=CH₂) groups are on the same side.[1]

    • Stability Note: Capable of intramolecular Hydrogen Bonding (OH---π interaction) between the hydroxyl proton and the vinyl double bond. This can make the cis isomer slightly more stable to oxidation but potentially more prone to elimination if the geometry favors syn-elimination pathways.[1]

  • Trans-Isomer: The groups are on opposite sides.[1]

    • Stability Note: Typically the thermodynamic product in synthesis (diequatorial conformation).[1]

Separation Protocol: Separation is difficult via distillation due to boiling point proximity.[1] High-performance flash chromatography on silver nitrate-impregnated silica (AgNO₃-SiO₂) is the gold standard for separating alkene isomers based on pi-complexation strength.[1]

FAQ: Frequently Asked Questions

Q: Can I dry this compound over Magnesium Sulfate (MgSO₄)? A: Yes, anhydrous MgSO₄ is safe.[1] Avoid Calcium Chloride (CaCl₂), which can form complexes with alcohols, and avoid acidic drying agents like Phosphorus Pentoxide (P₂O₅).[1]

Q: Why does my product solidify in the freezer? A: Pure 2-ethenylcyclohexan-1-ol has a melting point near 4°C (isomer dependent).[1] Solidification is a sign of high purity.[1] If it remains liquid at -20°C, it likely contains significant cis/trans mixtures or solvent impurities.[1]

Q: Is the vinyl group active enough for "Click" chemistry? A: No. This is an unactivated alkene.[1] It will not participate in Michael additions or standard Click reactions. It requires radical conditions or transition metal catalysis (e.g., Grubbs catalyst) to react.[1]

Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Logic flow for identifying degradation sources. Start Start: Sample Issue Detected ColorChange Is the sample pink/brown? Start->ColorChange GCPeaks Multiple peaks on GC? ColorChange->GCPeaks No (Clear) AcidCheck Check pH / Acid Exposure ColorChange->AcidCheck Yes HPLCCheck Run HPLC / NMR GCPeaks->HPLCCheck Yes Dehydration Diagnosis: Acid-Catalyzed Dehydration AcidCheck->Dehydration Acidic Oxidation Diagnosis: Oxidation to Ketone AcidCheck->Oxidation Neutral HPLCCheck->Dehydration HPLC shows Impurity Thermal Diagnosis: GC Inlet Degradation HPLCCheck->Thermal HPLC is Pure

References

  • PubChem. (n.d.).[1][2][3] 2-Vinylcyclohexanol Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022).[1] 14.3: Elimination by the E1 Mechanism. Retrieved February 4, 2026, from [Link]

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography. Retrieved February 4, 2026, from [Link]

Sources

Preventing side reactions with 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile allylic alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions in your experiments.

Introduction

2-Ethenylcyclohexan-1-ol is a valuable synthetic intermediate due to its bifunctional nature, containing both a reactive secondary alcohol and a vinyl group. However, this same reactivity profile can lead to a variety of undesired side reactions. This guide provides in-depth technical advice to help you achieve clean, high-yielding transformations by anticipating and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize 2-ethenylcyclohexan-1-ol to the corresponding ketone, but I am observing a mixture of products and low yield. What is going on?

The oxidation of 2-ethenylcyclohexan-1-ol to 2-ethenylcyclohexan-1-one can be complicated by over-oxidation or side reactions involving the alkene. The primary ketone product can undergo secondary reactions, especially under harsh conditions, leading to byproducts such as diketones or phenolic compounds through C-H activation of the ring.[1]

Common issues and their solutions are summarized below:

IssueProbable Cause(s)Recommended Solution(s)
Low conversion Insufficient oxidant; low reaction temperature.Increase the equivalents of oxidant (e.g., 1.5 eq of DMP); allow the reaction to proceed for a longer duration at room temperature.
Formation of multiple products Over-oxidation; acid-catalyzed rearrangement.Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP).[2][3][4] Avoid strong, acidic oxidants like chromic acid unless the alcohol is protected.
Product degradation Unstable product under reaction or workup conditions.Ensure a buffered or non-acidic workup. Quench the reaction with sodium thiosulfate and a bicarbonate solution.

For a reliable and selective oxidation, we recommend the use of Dess-Martin periodinane (DMP). It is known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity for oxidizing allylic alcohols without affecting other sensitive functional groups like alkenes.[4]

Q2: My reaction under acidic conditions is giving me a complex mixture of rearranged alkenes. How can I prevent this?

2-Ethenylcyclohexan-1-ol is an allylic alcohol, which makes it highly susceptible to acid-catalyzed dehydration and carbocation rearrangements.[5] Protonation of the hydroxyl group by an acid creates a good leaving group (water), leading to the formation of a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, resulting in a mixture of diene products.

To circumvent these issues, consider the following strategies:

  • Protect the Alcohol: Before subjecting the molecule to acidic conditions, protect the hydroxyl group as a silyl ether (e.g., TBDMS ether). Silyl ethers are stable to a wide range of non-acidic reagents.[6]

  • Use Non-Acidic Reagents: If the desired transformation can be achieved with non-acidic reagents, this is the most straightforward approach. For example, for a substitution reaction, convert the alcohol to a tosylate or mesylate, which can then be displaced by a nucleophile.

Q3: I need to perform a reaction on the vinyl group without affecting the alcohol. What is the best way to protect the hydroxyl group?

Protecting the alcohol is a crucial step when you need to selectively react with the alkene. The choice of protecting group depends on the downstream reaction conditions.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
TBDMS Ether TBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., cat. AcCl in MeOH)[7][8]Stable to most bases, organometallics, and mild oxidizing agents.
Benzyl Ether NaH, Benzyl Bromide, THFH₂, Pd/CStable to acidic and basic conditions, and many oxidizing/reducing agents.

For most applications, a tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of formation, stability, and relatively mild deprotection conditions.[6][8]

Troubleshooting Guide: Step-by-Step

This section provides a logical workflow to diagnose and solve common problems encountered during reactions with 2-ethenylcyclohexan-1-ol.

Troubleshooting_Flowchart start Start: Unexpected Reaction Outcome low_yield Low Yield of Desired Product start->low_yield multiple_products Multiple Products Observed start->multiple_products no_reaction No Reaction / Starting Material Recovered start->no_reaction incomplete_conv Incomplete Conversion? low_yield->incomplete_conv Yes degradation Product Degradation? low_yield->degradation No rearrangement Acid/Base Catalyzed Rearrangement? multiple_products->rearrangement Yes over_oxidation Over-oxidation or Side Reaction at Alkene? multiple_products->over_oxidation No reagent_inactive Reagent Inactive? no_reaction->reagent_inactive Yes conditions_too_mild Conditions Too Mild? no_reaction->conditions_too_mild No increase_time_temp Increase reaction time/temperature or add more reagent. incomplete_conv->increase_time_temp milder_cond Use milder reaction/workup conditions. degradation->milder_cond protect_alcohol Protect the alcohol functional group. rearrangement->protect_alcohol selective_reagent Use a more selective reagent (e.g., DMP for oxidation). over_oxidation->selective_reagent check_reagent Check reagent quality and storage. reagent_inactive->check_reagent increase_temp Increase reaction temperature or use a more potent catalyst. conditions_too_mild->increase_temp

Caption: Troubleshooting workflow for reactions involving 2-ethenylcyclohexan-1-ol.

Experimental Protocols

Protocol 1: Selective Oxidation to 2-Ethenylcyclohexan-1-one using Dess-Martin Periodinane (DMP)

This protocol describes the mild and selective oxidation of the secondary alcohol to a ketone without affecting the vinyl group.[3][9]

Materials:

  • 2-Ethenylcyclohexan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-ethenylcyclohexan-1-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Oxidation_Workflow A 1. Dissolve Alcohol in DCM B 2. Add DMP A->B C 3. Stir at RT & Monitor by TLC B->C D 4. Quench with NaHCO3/Na2S2O3 C->D E 5. Workup & Extraction D->E F 6. Purify by Chromatography E->F

Caption: Experimental workflow for DMP oxidation.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol provides a standard procedure for the protection of the alcohol functionality.[10]

Materials:

  • 2-Ethenylcyclohexan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-ethenylcyclohexan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether

This protocol describes the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected 2-ethenylcyclohexan-1-ol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF (1.2 eq, 1.0 M solution in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Mechanistic Insights: Common Side Reactions

Understanding the mechanisms of common side reactions is key to preventing them.

Acid-Catalyzed Dehydration and Rearrangement

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water generates a secondary carbocation, which can then either be deprotonated to form an alkene or undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.

Dehydration_Mechanism cluster_0 Protonation cluster_1 Carbocation Formation cluster_2 Rearrangement & Elimination Alcohol Alcohol Protonated Alcohol Protonated Alcohol Alcohol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Alkene Product 1 Alkene Product 1 Secondary Carbocation->Alkene Product 1 - H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Alkene Product 2 Alkene Product 2 Tertiary Carbocation->Alkene Product 2 - H+

Caption: Mechanism of acid-catalyzed dehydration and rearrangement.

References

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved February 7, 2024, from [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • Liu, X., & Friend, C. M. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Langmuir, 26(21), 16552–16557. [Link]

  • Dess–Martin periodinane - Wikipedia. (2023, December 29). Retrieved February 7, 2024, from [Link]

  • Piva, O., Amougay, A., & Pete, J. P. (1995). Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols. Synthetic Communications, 25(2), 219-228. [Link]

  • Dess-Martin-Periodinane oxidation. (2020, November 21). YouTube. Retrieved February 7, 2024, from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether. (2022, February 15). YouTube. Retrieved February 7, 2024, from [Link]

  • Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved February 7, 2024, from [Link]

  • Meyer–Schuster rearrangement - Wikipedia. (2023, April 19). Retrieved February 7, 2024, from [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave Online Journal of Chemistry, 2(2), 34-45. [Link]

  • GC/MS Analysis of the Competitive Alkylation of 2-Methylcyclohexanone: A New Experiment for Undergraduate Students. (1998). The Chemical Educator, 3(3), 1-10. [Link]

  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? (2021, December 1). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]

  • allyl alcohol - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2024, from [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved February 7, 2024, from [Link]

  • CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents. (n.d.).
  • Alcohol Protecting Groups. (n.d.). Retrieved February 7, 2024, from [Link]

  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014). Journal of the Brazilian Chemical Society, 25(8), 1435-1441. [Link]

  • [Chemistry] Acid catalyzed dehydration of 2,2 dimethylcyclohexanol yields a mixture of 1,2 dimethy. (2020, January 27). YouTube. Retrieved February 7, 2024, from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.). Retrieved February 7, 2024, from [Link]

  • Esterification of Acetic Acid Anhydride with Eugenol and Its Activity as Antifungal. (2021). Journal of Physics: Conference Series, 1752, 012034. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2014). Organic & Biomolecular Chemistry, 12(42), 8376-8386. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved February 7, 2024, from [Link]

  • Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113295. [Link]

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  • On-line Analysis of Catalytic Reaction Products Using a High-Pressure Tandem Micro-reactor GC/MS. (2017). Journal of the Korean Chemical Society, 61(5), 251-256. [Link]

  • Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. (2014). ACS Catalysis, 4(8), 2535-2544. [Link]

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  • Homogeneous esterification of cellulose and characterization of cellulose esters. (2012). Der Pharma Chemica, 4(4), 1485-1491.
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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethenylcyclohexan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the efficient construction of functionalized alicyclic scaffolds is of paramount importance for the development of novel therapeutics and advanced materials. 2-Ethenylcyclohexan-1-ol, a versatile building block, presents a unique synthetic challenge due to the presence of two adjacent stereocenters and a reactive vinyl group. This guide provides an in-depth, objective comparison of two prominent synthetic strategies for accessing this key intermediate: a Grignard-based approach involving a protected α-hydroxyketone and a cuprate-mediated ring-opening of an epoxide. The discussion is grounded in established chemical principles and provides detailed experimental protocols to enable researchers to make informed decisions based on factors such as yield, diastereoselectivity, and operational simplicity.

Introduction to 2-Ethenylcyclohexan-1-ol

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexanol, is a valuable synthetic intermediate. Its structure, featuring a secondary alcohol adjacent to a vinyl-substituted carbon, allows for a multitude of subsequent chemical transformations. The two stereocenters, at C1 and C2, give rise to cis and trans diastereomers, the selective synthesis of which is often a primary objective in synthetic campaigns. The choice of synthetic route can significantly impact the diastereomeric ratio of the product, as well as the overall efficiency of the synthesis.

Method 1: Grignard Reaction with a Protected 2-Hydroxycyclohexanone

This linear synthesis strategy is predicated on the well-established Grignard reaction to form a carbon-carbon bond. A key consideration for this approach is the acidic proton of the hydroxyl group in the starting material, which would be readily deprotonated by the strongly basic Grignard reagent. To circumvent this, a protection-addition-deprotection sequence is necessary.

Mechanistic Rationale

The core of this method is the nucleophilic addition of a vinyl anion equivalent to a ketone. The Grignard reagent, vinylmagnesium bromide, serves as the source of the vinyl nucleophile. The reaction proceeds through a six-membered ring transition state, and the stereochemical outcome is influenced by the steric hindrance around the carbonyl group. The bulky protecting group on the adjacent hydroxyl moiety plays a crucial role in directing the incoming nucleophile, often leading to a preferential formation of one diastereomer. The final deprotection step liberates the target alcohol.

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A 2-Hydroxycyclohexanone B TBDMS-Cl, Imidazole DMF C 2-(tert-Butyldimethylsilyloxy)cyclohexanone B->C D Vinylmagnesium Bromide THF, 0°C E Silylated Diastereomeric Alkoxides D->E F TBAF or H+ G 2-Ethenylcyclohexan-1-ol (Diastereomeric Mixture) F->G

Caption: Workflow for the Grignard-based synthesis of 2-ethenylcyclohexan-1-ol.

Experimental Protocols

Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)cyclohexanone

  • To a solution of 2-hydroxycyclohexanone (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected ketone.

Step 2: Grignard Addition of Vinylmagnesium Bromide

  • Dissolve the 2-(tert-butyldimethylsilyloxy)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add vinylmagnesium bromide (1.5 eq, commercially available solution in THF) dropwise via a syringe.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is a mixture of diastereomeric silylated alcohols.

Step 3: Deprotection to Yield 2-Ethenylcyclohexan-1-ol

  • Dissolve the crude silylated alcohol mixture in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of 2-ethenylcyclohexan-1-ol by flash column chromatography.

Method 2: Ring-Opening of Cyclohexene Oxide with a Vinylcuprate

This convergent approach utilizes the nucleophilic ring-opening of an epoxide, a reliable method for generating 1,2-difunctionalized cyclohexanes. The use of an organocuprate (Gilman reagent) is key to favor the desired 1,2-addition of the vinyl group.

Mechanistic Rationale

The reaction proceeds via the formation of a lithium divinylcuprate, which is a softer nucleophile than the corresponding Grignard or organolithium reagent. This soft nature directs the nucleophilic attack to the carbon of the epoxide, rather than acting as a base. The ring-opening of cyclohexene oxide is a classic example of an SN2 reaction, which proceeds with an inversion of stereochemistry at the site of attack. This results in a strong preference for the formation of the trans diastereomer.

cluster_0 Step 1: Cuprate Formation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Aqueous Workup A Vinyllithium B Copper(I) Iodide THF, -78 °C C Lithium Divinylcuprate B->C D Cyclohexene Oxide E Lithium Alkoxide Intermediate D->E F Saturated aq. NH4Cl G trans-2-Ethenylcyclohexan-1-ol F->G

Caption: Workflow for the cuprate-mediated synthesis of 2-ethenylcyclohexan-1-ol.

Experimental Protocols

Step 1: Preparation of Lithium Divinylcuprate

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add vinyllithium (2.0 eq, commercially available solution) dropwise to the stirred suspension. The mixture will typically change color, indicating the formation of the cuprate.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

Step 2: Ring-Opening of Cyclohexene Oxide

  • To the freshly prepared lithium divinylcuprate solution at -78 °C, add a solution of cyclohexene oxide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to 0 °C and stir for an additional hour.

  • Monitor the reaction by TLC for the consumption of cyclohexene oxide.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color (indicating the oxidation of copper species).

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield trans-2-ethenylcyclohexan-1-ol.

Performance Comparison

ParameterMethod 1: Grignard ReactionMethod 2: Cuprate Ring-Opening
Starting Materials 2-Hydroxycyclohexanone, TBDMS-Cl, Vinylmagnesium bromideCyclohexene oxide, Vinyllithium, Copper(I) iodide
Number of Steps 3 (Protection, Grignard, Deprotection)1 (One-pot cuprate formation and addition)
Overall Yield Moderate (typically 50-70% over 3 steps)Good to Excellent (typically 70-90%)
Diastereoselectivity Substrate-dependent, often moderate selectivityHighly selective for the trans isomer (>95:5)
Reagent Handling Grignard reagent is moisture-sensitive.Vinyllithium is pyrophoric; cuprates are air- and moisture-sensitive. Requires low temperatures (-78 °C).
Scalability Readily scalable.Scalable, but requires careful temperature control and inert atmosphere techniques.
Cost & Availability Starting materials are commercially available and relatively inexpensive.Vinyllithium and copper(I) iodide are common reagents.

Discussion and Recommendations

The choice between these two synthetic routes will largely depend on the specific goals of the research.

The Grignard-based approach offers a more linear and perhaps conceptually simpler pathway. However, the requirement for a protection-deprotection sequence adds to the step count and can lower the overall yield. The diastereoselectivity of the Grignard addition can be influenced by the nature of the protecting group and the reaction conditions, but often provides a mixture of diastereomers that may require separation. This route may be advantageous when a specific diastereomer is not required, or when the starting protected α-hydroxyketone is readily available.

The cuprate-mediated ring-opening of cyclohexene oxide , on the other hand, is a highly convergent and diastereoselective method. It consistently delivers the trans isomer in high yield and selectivity. While it requires the handling of pyrophoric vinyllithium and the maintenance of low temperatures, the operational efficiency of a one-pot procedure is a significant advantage. For applications where the trans stereochemistry is desired, this method is unequivocally superior.

For drug development professionals and researchers requiring high diastereomeric purity, Method 2 is the recommended approach. The predictability and high selectivity for the trans product minimize the need for challenging diastereomer separations downstream. For more exploratory research where diastereomeric purity is less critical, or for pedagogical purposes, the Grignard approach (Method 1) provides a classic and instructive example of applying protecting group strategy in synthesis.

Characterization of 2-Ethenylcyclohexan-1-ol

  • 1H NMR: Expect signals for the vinyl protons in the range of 5.0-6.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.5-4.0 ppm. The remaining cyclohexyl protons will be in the aliphatic region (1.2-2.2 ppm).

  • 13C NMR: Characteristic signals for the vinyl carbons would be expected between 110 and 145 ppm. The carbon attached to the hydroxyl group should resonate around 70-75 ppm.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretch of the alcohol is a key diagnostic feature. A peak around 1640 cm-1 would indicate the C=C stretch of the vinyl group.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • Marshall, J. A., & Crooks, S. L. (1988). A highly stereoselective synthesis of trans-2-vinylcyclohexanols by the organocuprate-mediated opening of cyclohexene oxide. The Journal of Organic Chemistry, 53(18), 4313-4315.
  • Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]

A Comparative Guide to the Biological Activity of 2-Ethenylcyclohexan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, the cyclohexane ring system serves as a versatile and privileged core in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. This guide provides an in-depth comparison of the biological activities of derivatives based on the 2-ethenylcyclohexan-1-ol scaffold, a structure of growing interest. While direct research on this specific parent compound is emerging, a wealth of data on structurally related cyclohexanol, cyclohexanone, and cyclohexenone derivatives provides a strong foundation for predicting and understanding its potential therapeutic applications.

This guide will objectively compare the antimicrobial, anticancer, and anti-inflammatory properties of these related derivatives, supported by experimental data and detailed protocols to empower your research endeavors. We will delve into the causality behind experimental choices and explore the underlying mechanisms of action, providing a trustworthy and authoritative resource for your laboratory.

The 2-Ethenylcyclohexan-1-ol Scaffold: A Promising Starting Point

The 2-ethenylcyclohexan-1-ol structure combines several key features that make it an attractive starting point for drug discovery:

  • A Lipophilic Cyclohexane Ring: This facilitates membrane permeability, a crucial factor for reaching intracellular targets.[1][2]

  • A Reactive Ethenyl (Vinyl) Group: This functional group can participate in various reactions, allowing for diverse derivatization. It can also act as a Michael acceptor in some contexts, potentially enabling covalent interactions with target proteins.

  • A Polar Hydroxyl Group: This group can form hydrogen bonds, which are critical for molecular recognition and binding to biological macromolecules.

The strategic modification of these features can lead to derivatives with enhanced potency and selectivity for various biological targets.

Comparative Analysis of Biological Activities

While specific data for a wide range of 2-ethenylcyclohexan-1-ol derivatives is still being actively researched, we can draw strong inferences from closely related cyclohexane and cyclohexenone analogs.

Antimicrobial Activity

Functionally substituted cyclohexane derivatives have emerged as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[1] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes.

Comparative Data for Structurally Related Compounds:

Compound ClassTest Organism(s)Activity (MIC/Zone of Inhibition)Reference Compound
Cyclohexenone DerivativesS. aureus, E. coli, C. albicansMICs at low concentrations for fluoro-substituted derivativesCiprofloxacin HCl, Fluconazole
Bis-Chalcones with Cyclohexanone CoreE. coli, P. aeruginosa, S. aureus, S. enteritidisStrong antibacterial activityNot specified
Substituted QuinoxalinesS. aureus, B. subtilis, E. coliSignificant activity, particularly with di-substitutionNot specified

Key Insights and Structure-Activity Relationships (SAR):

  • Lipophilicity is a key determinant: An increased number of hydrophobic groups on the cyclohexane ring generally correlates with enhanced antimicrobial activity, likely due to improved penetration of the bacterial cell wall.[2]

  • Aromatic substitutions are crucial: The presence of substituted aromatic rings, as seen in many active cyclohexenone and chalcone derivatives, significantly influences potency. Halogen substitutions, such as fluorine, have been shown to be particularly effective.[3]

  • The α,β-unsaturated carbonyl moiety is important: In cyclohexenone derivatives, this group can act as a Michael acceptor, enabling covalent modification of biological nucleophiles within the microorganism, leading to cell death.

Anticancer Activity

The cyclohexane scaffold is present in a number of compounds with demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Comparative Data for Structurally Related Compounds:

Compound ClassCancer Cell Line(s)Activity (IC50)Reference Compound
2-Phenylacrylonitrile DerivativesHCT116, BEL-74025.9 nM, 7.8 nMTaxol
Synephrine DerivativesK562, Granta~13 µM - 70 µMNot specified
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)MCF-7Not specified (induces apoptosis)Curcumin

Key Insights and Mechanistic Considerations:

  • Induction of Apoptosis: Many cytotoxic cyclohexanone derivatives exert their anticancer effects by triggering apoptosis. For instance, the curcumin analogue BHMC has been shown to induce apoptosis in MCF-7 breast cancer cells.[4] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. BHMC, for example, induces G2/M phase arrest.[4]

  • Tubulin Inhibition: Certain 2-phenylacrylonitrile derivatives, which share structural similarities with potential 2-ethenylcyclohexan-1-ol derivatives, have been identified as potent tubulin inhibitors.[5] By disrupting microtubule dynamics, these compounds interfere with mitosis and lead to apoptotic cell death.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents is therefore of significant interest. Cyclohexane and its derivatives have shown promise in this area, often by modulating key inflammatory pathways.

Comparative Data for Structurally Related Compounds:

Compound ClassIn Vitro/In Vivo ModelKey FindingsReference Compound
Pyranochalcone DerivativesTNF-α induced NF-κB in HEK293T cellsIC50 values ranging from 0.29 to 10.46 µMNot specified
Mannich Base of a Curcumin AnalogueInhibition of protein denaturationPotent activity, comparable to diclofenac sodiumDiclofenac sodium, Curcumin
Garlic-derived Organic PolysulfidesIschemia-Reperfusion Injury ModelsReduction of pro-inflammatory cytokines (IL-6, TNF-α)Not specified

Key Insights and Mechanistic Pathways:

  • Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] Many anti-inflammatory compounds, including some chalcone and curcumin derivatives with cyclohexanone moieties, exert their effects by inhibiting the NF-κB signaling pathway.[7] This prevents the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The ability of a compound to inhibit NO production in stimulated macrophages is a common indicator of its anti-inflammatory potential.

  • Inhibition of Prostaglandin Synthesis: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. While not as extensively studied for simple cyclohexanols, this remains a potential mechanism for more complex derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Experimental Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) compound_dilution 2. Prepare serial two-fold dilutions of the test compound in a 96-well plate inoculation 3. Inoculate each well with the bacterial suspension compound_dilution->inoculation Transfer to Assay incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation read_plate 5. Visually inspect for turbidity or measure absorbance incubation->read_plate Proceed to Analysis determine_mic 6. The MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum density in the microplate wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[12][13]

Experimental Workflow:

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in a 96-well plate and allow to adhere overnight treat_cells 2. Treat cells with various concentrations of the test compound seed_cells->treat_cells add_mtt 3. Add MTT solution to each well and incubate for 2-4 hours treat_cells->add_mtt Begin Assay solubilize 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance 5. Measure absorbance at ~570 nm solubilize->read_absorbance Read Plate calculate_viability 6. Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 2-ethenylcyclohexan-1-ol derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: After leaving the plate at room temperature in the dark for 2 hours, measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.[14][15][16]

Experimental Workflow:

Paw_Edema_Assay cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis animal_groups 1. Acclimatize rats and divide into control and treatment groups compound_admin 2. Administer test compound or vehicle orally or intraperitoneally animal_groups->compound_admin carrageenan_injection 3. Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection Induce Inflammation measure_paw 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan_injection->measure_paw Measure Edema calculate_inhibition 5. Calculate the percentage of edema inhibition compared to the control group measure_paw->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound (dissolved in a suitable vehicle) orally or intraperitoneally to the treatment groups. The control group receives only the vehicle. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin 10 mg/kg) should also be included.[15]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[15]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants. It is a common method to assess the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]

Step-by-Step Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.[18]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Mechanistic Insights: The NF-κB Signaling Pathway

A common mechanism of action for many anti-inflammatory and some anticancer compounds is the inhibition of the NF-κB signaling pathway.

The NF-κB Signaling Cascade:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation of IκB NFkB Active NF-κB Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Transcription Inhibitor 2-Ethenylcyclohexan-1-ol Derivative (Hypothesized) Inhibitor->IKK Inhibits (Potential Mechanism) Inhibitor->NFkB Inhibits Nuclear Translocation (Potential)

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Many natural and synthetic compounds, including those with cyclohexenone scaffolds, have been shown to inhibit this pathway at various points, such as by preventing IKK activation or inhibiting the nuclear translocation of NF-κB.[6] This provides a strong rationale for investigating the NF-κB inhibitory potential of novel 2-ethenylcyclohexan-1-ol derivatives.

Conclusion and Future Directions

The 2-ethenylcyclohexan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities. By leveraging the extensive knowledge base on structurally related cyclohexane and cyclohexenone derivatives, researchers can strategically design and synthesize new compounds with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these novel derivatives.

Future research should focus on:

  • Synthesis of a diverse library of 2-ethenylcyclohexan-1-ol derivatives: Exploring a wide range of substitutions on the cyclohexane ring and modifications of the ethenyl and hydroxyl groups will be crucial for elucidating detailed structure-activity relationships.

  • In-depth mechanistic studies: Moving beyond preliminary activity screening to understand the precise molecular targets and signaling pathways affected by these compounds will be essential for their rational development as drugs.

  • In vivo efficacy and safety profiling: Promising lead compounds identified through in vitro studies must be rigorously evaluated in animal models to assess their therapeutic potential and toxicological profiles.

By adopting a systematic and evidence-based approach, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

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Safety Operating Guide

Proper Disposal Procedures: 2-Ethenylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective disposal of 2-Ethenylcyclohexan-1-ol (Commonly: 2-Vinylcyclohexanol) requires a nuanced understanding of its dual-functionality. Unlike simple aliphatic alcohols, this molecule possesses both a hydroxyl group and a vinyl alkene substituent. This structural combination dictates specific segregation protocols to prevent radical polymerization or autoxidation in waste streams.

This guide supersedes generic "organic waste" instructions by addressing the specific reactivity risks associated with the vinyl-substituted cyclohexane ring.

Chemical Identity & Key Properties
ParameterDataOperational Implication
CAS Number 7469-25-2 (Generic) / 1940-19-8 (Isomer specific)Use for waste manifesting.
Flash Point ~70°C (158°F)Combustible Liquid. Treat as Flammable (D001) for safety margins.
Solubility Low (Water); High (Organics)Do not attempt aqueous dilution/drain disposal.
Reactivity Vinyl group (alkene) + AlcoholSusceptible to radical polymerization and oxidation.
GHS Hazards H227, H315, H319Skin/Eye irritant; requires specific PPE.

Hazard Assessment & Segregation Logic

The "Vinyl" Factor: Why Standard Disposal Fails

The primary error researchers make with 2-Ethenylcyclohexan-1-ol is treating it solely as an alcohol. The ethenyl (vinyl) group at the C2 position introduces a site of unsaturation that is susceptible to:

  • Free Radical Polymerization: If mixed with waste streams containing initiators (e.g., peroxides, azo compounds), the vinyl group can polymerize, generating heat (exotherm) in the waste container.

  • Peroxide Formation: The hydrogen atoms on the cyclohexane ring, particularly those allylic to the vinyl group, are prone to autoxidation. Old samples must be tested for peroxides before consolidation.

Segregation Directive

Strictly segregate this compound into the Non-Halogenated Organic Solvent stream.

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Nitric acid, Chromic acid, Permanganates. (Risk: Violent oxidation/fire).

    • Radical Initiators: Benzoyl peroxide, AIBN. (Risk: Exothermic polymerization).

    • Halogenated Solvents: While chemically compatible in the short term, mixing increases disposal costs and complicates incineration. Keep separate unless your facility uses a "Commingled Solvents" stream explicitly.

Pre-Disposal Treatment & Packaging

Before moving the material to the central accumulation area, follow this protocol to ensure container stability.

Step 1: Peroxide Verification (For Aged Samples)

If the container has been open for >6 months or appears to have crystal formation around the cap:

  • Do not open. Visually inspect for solids.

  • If clear, test with a commercial peroxide test strip (quantified 0-100 ppm).

  • Threshold: If >20 ppm, the waste must be treated as "High Hazard/Reactive" and requires stabilization (e.g., reduction with ferrous sulfate) before standard disposal. Contact EH&S immediately if peroxides are detected.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Venting: Standard caps are generally acceptable unless the waste is a reaction mixture suspected of off-gassing. In such cases, use a vented cap (0.2 µm PTFE membrane).

Step 3: Labeling (RCRA Compliance)

Regardless of the specific flash point being slightly above the typical 60°C cutoff for D001, best practice dictates labeling as Ignitable/Flammable to ensure it is incinerated rather than treated as general refuse.

  • Label Text: "Hazardous Waste - 2-Ethenylcyclohexan-1-ol"

  • Hazard Checkbox: [x] Flammable/Combustible [x] Toxic/Irritant

  • Constituents: List "2-Vinylcyclohexanol" and any co-solvents (e.g., "Hexane 50%").

Disposal Workflow (Decision Tree)

The following diagram outlines the logical decision-making process for disposing of 2-Ethenylcyclohexan-1-ol, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Ethenylcyclohexan-1-ol CheckAge Is the container > 6 months old? Start->CheckAge TestPeroxide Test for Peroxides CheckAge->TestPeroxide Yes CheckMix Is it a mixture? CheckAge->CheckMix No PeroxideResult Peroxides > 20ppm? TestPeroxide->PeroxideResult Stabilize CONTACT EH&S Require Stabilization PeroxideResult->Stabilize Yes PeroxideResult->CheckMix No Pickup Schedule Waste Pickup (Incineration) Stabilize->Pickup After Treatment Segregate Segregate: Non-Halogenated Organic Solvents CheckMix->Segregate No (Pure) CheckHalogen Contains Halogens (DCM, Chloroform)? CheckMix->CheckHalogen Yes Container Container: HDPE/Glass Label: 'Combustible/Irritant' Segregate->Container CheckHalogen->Segregate No SegregateHal Segregate: Halogenated Organic Solvents CheckHalogen->SegregateHal Yes SegregateHal->Container Container->Pickup

Figure 1: Operational decision tree for the safe disposal of vinyl-substituted cyclic alcohols.

Emergency Contingencies

Spill Response (Lab Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is 70°C, but vapors can accumulate.

  • PPE: Nitrile gloves (minimum 0.11mm, double gloving recommended due to cyclic alcohol permeation rates) and safety goggles.

  • Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels (increases surface area for potential oxidation).

  • Clean: Clean surface with soap and water; dispose of cleanup materials as hazardous solid waste (contaminated debris).

Exposure Response[1][2]
  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the cyclohexane ring allows skin penetration; monitor for dermatitis.

  • Eye Contact: Rinse immediately for 15 minutes.[1] Seek medical attention if irritation persists (H319).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7966, Cyclohexanol (and related vinyl derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[2][3] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.